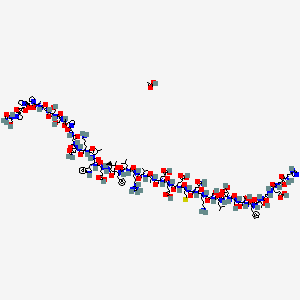
Exendin-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exenatide acetate is a synthetic peptide used primarily in the treatment of type 2 diabetes mellitus. It is a glucagon-like peptide-1 (GLP-1) receptor agonist that mimics the action of the endogenous incretin hormone GLP-1. This compound helps to regulate blood glucose levels by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exenatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis starts with the attachment of the first amino acid to a solid support, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, exenatide acetate is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Exenatide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with specific protecting groups.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Exenatide acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and its effects on pancreatic beta cells.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of long-acting drug delivery systems, such as microspheres and hydrogels .
Mechanism of Action
Exenatide acetate exerts its effects by activating the GLP-1 receptor, which is a G-protein-coupled receptor. Upon binding to the receptor, exenatide acetate enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also inhibits glucagon release from alpha cells, slows gastric emptying, and promotes satiety. These actions collectively help to lower blood glucose levels and improve glycemic control .
Comparison with Similar Compounds
Similar Compounds
Liraglutide: Another GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus.
Dulaglutide: A long-acting GLP-1 receptor agonist with similar therapeutic effects.
Semaglutide: A GLP-1 receptor agonist with a longer half-life, allowing for once-weekly dosing
Uniqueness
Exenatide acetate is unique in its amino acid sequence and structure, which allows it to bind to the GLP-1 receptor with high affinity. It has a relatively short half-life compared to some other GLP-1 receptor agonists, necessitating twice-daily dosing. its efficacy in improving glycemic control and promoting weight loss makes it a valuable therapeutic option for patients with type 2 diabetes mellitus .
Properties
Molecular Formula |
C186H286N50O62S |
|---|---|
Molecular Weight |
4247 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 |
InChI Key |
LZPSUOCMCYSLCB-KIRTWGQPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


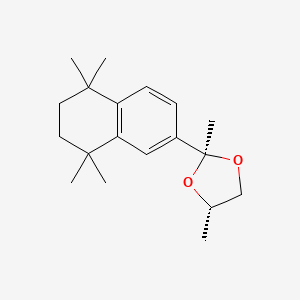

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

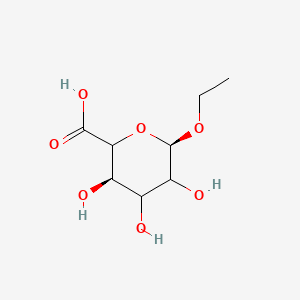

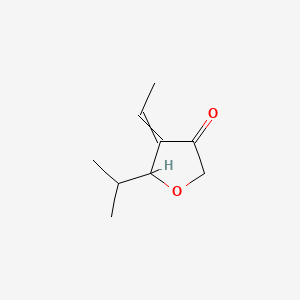
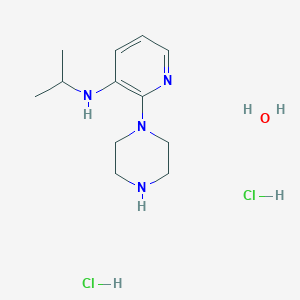
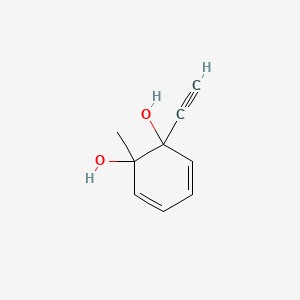
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
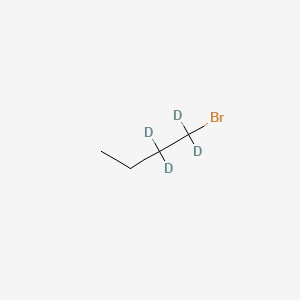
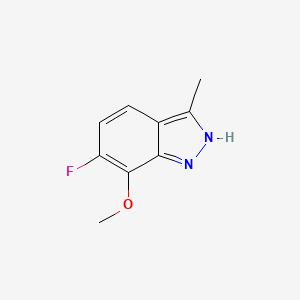

![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
